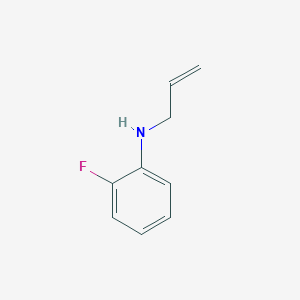

N-Allyl-N-(2-fluorophenyl)amine

Vue d'ensemble

Description

N-Allyl-N-(2-fluorophenyl)amine is an organic compound with the molecular formula C9H10FN It is a secondary amine where the nitrogen atom is bonded to an allyl group and a 2-fluorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Allyl-N-(2-fluorophenyl)amine can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile at elevated temperatures. Another method involves the use of N-allyl-N-tosylcarbamates, which undergo a gold(I)-catalyzed decarboxylative amination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of catalysts, solvents, and reaction conditions would be tailored to ensure cost-effectiveness and scalability.

Analyse Des Réactions Chimiques

N-Alkylation Reactions

N-Allyl-N-(2-fluorophenyl)amine participates in alkylation reactions with alkyl halides to form tertiary amines. This reaction typically proceeds via nucleophilic substitution, leveraging the lone electron pair on the nitrogen atom.

Example Reaction:

Key Findings:

-

High yields (>90%) are achievable under optimized conditions using polar aprotic solvents (e.g., DMF) and bases like K₂CO₃.

-

Steric hindrance from the allyl and fluorophenyl groups minimally impacts reactivity due to the nitrogen’s accessibility.

N-Acylation Reactions

The compound reacts with acyl chlorides or anhydrides to form amides, a process critical for modifying pharmacological properties.

Example Reaction:

Key Findings:

-

Reactions are often conducted in dichloromethane or THF with triethylamine as a base.

-

Electron-withdrawing groups on the acyl chloride enhance reaction rates.

Nucleophilic Substitution at the Allylic Position

The allyl group undergoes substitution reactions with nucleophiles under catalysis by H-*BEA zeolite and NaOTf .

Example Reaction:

Key Findings:

-

Electron-deficient sulfonamides (e.g., p-nitrobenzenesulfonamide) require elevated temperatures for optimal reactivity .

Palladium-Catalyzed Coupling Reactions

The fluorophenyl moiety enables cross-coupling with aryl halides using palladium catalysts.

Example Reaction:

Key Findings:

-

Reactions with aryl bromides proceed efficiently under mild conditions (KOPh base, 80°C) .

-

Decomposition of products is minimized by avoiding strong bases like NaOtBu .

Comparative Reaction Data

Mechanistic Insights

-

N-Alkylation/Acylation : Proceeds via an SN2 mechanism, with the nitrogen acting as a nucleophile.

-

Allylic Substitution : Involves zeolite-mediated activation of the allyl group, facilitating nucleophilic attack .

-

Palladium Coupling : Follows a Pd(0)/Pd(II) cycle, with reductive elimination as the rate-determining step .

Applications De Recherche Scientifique

Potential Applications

N-Allyl-N-(2-fluorophenyl)amine has potential applications in pharmaceutical development as a precursor for synthesizing biologically active compounds. Interaction studies have shown that the fluorine atom can influence binding affinity and selectivity when interacting with biological targets, which is crucial for drug design. Understanding these interactions can lead to the development of more effective therapeutic agents.

Structural Comparison

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Allyl-N-(4-fluorophenyl)amine | Similar allyl group; para fluorine | Potentially different biological activity profile |

| N-Methyl-N-(2-fluorophenyl)amine | Methyl instead of allyl | Less reactivity due to lack of double bond |

| N-Phenyl-N-(2-fluorophenyl)amine | No alkene functionality | Different reactivity patterns due to saturation |

| N-Allyl-N-(3-fluorophenyl)amine | Allyl group; meta fluorine | Variations in electronic properties affecting reactivity |

This compound stands out due to its unique combination of reactivity from both the allyl group and the electron-withdrawing fluorine atom, allowing for diverse applications in synthetic chemistry and potential biological activities.

Related Research

Mécanisme D'action

The mechanism by which N-Allyl-N-(2-fluorophenyl)amine exerts its effects involves interactions with specific molecular targets. The allyl and fluorophenyl groups can interact with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Allyl-N-(2-chlorophenyl)amine

- N-Allyl-N-(2-bromophenyl)amine

- N-Allyl-N-(2-iodophenyl)amine

Uniqueness

N-Allyl-N-(2-fluorophenyl)amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and alter its interaction with biological targets, making it distinct from its chloro, bromo, and iodo analogs.

Activité Biologique

N-Allyl-N-(2-fluorophenyl)amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an allyl group and a fluorine atom on the phenyl ring. The fluorine atom enhances the compound's reactivity and may influence its biological activity. The molecular formula is CHFN, with a molecular weight of approximately 169.21 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with allyl halides under basic conditions. This method allows for the introduction of the allyl group while maintaining the integrity of the fluorinated phenyl moiety.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing fluorinated phenyl groups possess enhanced antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Anti-inflammatory Effects

Compounds with structures akin to this compound have demonstrated anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that certain derivatives can significantly reduce COX-2 expression levels, suggesting potential therapeutic applications in treating inflammatory diseases .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. Antioxidants are vital in preventing oxidative stress-related disorders, including cardiovascular diseases and neurodegenerative conditions. Compounds with similar structures have been reported to scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Case Study 1: Antimicrobial Activity

A study evaluated various substituted anilines, including this compound, against a range of bacterial strains. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 16 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

| Control (Amoxicillin) | 32 | Escherichia coli |

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory agents, this compound was tested for its effects on COX-2 enzyme inhibition. The compound showed a dose-dependent reduction in COX-2 expression in RAW264.7 macrophage cells, indicating its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name |

2-fluoro-N-prop-2-enylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,11H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYIXKXHPQWTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.